
Acétate de 4-éthylphényle
Vue d'ensemble
Description
4-Ethylphenyl acetate is a chemical compound with the formula C10H12O2 . It is also known by other names such as Phenol, 4-ethyl-, acetate; 1-Acetoxy-4-ethylbenzene; p-ethylphenyl acetate . It is a member of benzenes and is considered a less toxic, greener solvent .
Synthesis Analysis
The synthesis of 4-Ethylphenyl acetate involves the use of aluminium trichloride . The reaction conditions vary, but one method involves heating the mixture to 130°C for 120 minutes, then cooling . The yield of the reaction can range from 66.7% to 96% .Molecular Structure Analysis
The molecular structure of 4-Ethylphenyl acetate includes an arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 24 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis
4-Ethylphenyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 233.7±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 91.1±10.5 °C . The compound has a refractive index of 1.502 and a molar refractivity of 47.1±0.3 cm3 .Applications De Recherche Scientifique
Médecine: Agent antimicrobien
Acétate de 4-éthylphényle: présente des applications potentielles en médecine en raison de ses propriétés antimicrobiennes. Il pourrait être utilisé dans le développement de nouveaux agents antimicrobiens ou comme conservateur dans les formulations pharmaceutiques pour prévenir la contamination microbienne .
Agriculture: Gestion des ravageurs
En agriculture, l'this compound peut servir de biopesticide ou d'attirant dans les stratégies de gestion des ravageurs. Son efficacité dans ce domaine pourrait être explorée pour développer des méthodes de lutte antiparasitaire respectueuses de l'environnement .
Science des matériaux: Synthèse de polymères
Ce composé peut être utilisé en science des matériaux pour la synthèse de nouveaux polymères. Son incorporation dans les chaînes de polymères pourrait conférer des propriétés uniques aux matériaux, telles qu'une flexibilité accrue ou une durabilité améliorée .
Sciences de l'environnement: Surveillance de la pollution
This compound: pourrait être utilisé en sciences de l'environnement comme traceur ou marqueur pour surveiller les niveaux de pollution. Sa présence dans les échantillons environnementaux pourrait indiquer le niveau de polluants industriels ou l'efficacité des mesures de contrôle de la pollution .
Industrie alimentaire: Agent aromatisant
Dans l'industrie alimentaire, l'this compound est apprécié pour ses propriétés aromatiques. Il peut être utilisé comme agent aromatisant pour améliorer le goût et l'arôme des produits alimentaires, contribuant à la qualité sensorielle des produits consommables .
Industrie cosmétique: Composant de parfum
Le composé trouve des applications dans l'industrie cosmétique comme composant de parfum. Il peut être ajouté aux parfums, lotions et autres produits de soin personnels pour fournir un parfum agréable .
Chimie analytique: Chromatographie
En chimie analytique, l'this compound peut être utilisé comme composé standard ou de référence dans les analyses chromatographiques. Ses propriétés bien définies permettent une calibration et une comparaison précises dans diverses techniques analytiques .
Extraction pharmaceutique: Solvant
Enfin, l'this compound peut servir de solvant dans l'extraction des principes pharmaceutiques actifs à partir de matières végétales. Ses propriétés solvantes peuvent être utilisées pour isoler et purifier des composés destinés au développement de médicaments .
Safety and Hazards
4-Ethylphenyl acetate is classified as a combustible liquid . It is advised to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of fire, dry sand, dry chemical, CO2, water spray, or alcohol-resistant foam should be used for extinction .
Propriétés
IUPAC Name |
(4-ethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMYMLIUCWWISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863131 | |
| Record name | Phenol, 4-ethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3245-23-6 | |
| Record name | 4-Ethylphenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3245-23-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-ethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-ethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-ethylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8A85YM2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Ethylphenyl acetate in roasted cocoa beans?
A1: 4-Ethylphenyl acetate is one of the volatile flavor compounds identified in roasted cocoa beans. [] While not explicitly discussed as a major contributor to the overall flavor profile in the study, its presence alongside other compounds like pyrazines and aldehydes contributes to the complex aroma and taste of roasted cocoa beans and subsequently, dark chocolate.
Q2: How does the roasting process influence the formation of 4-Ethylphenyl acetate?
A2: While the study doesn't directly investigate the formation mechanism of 4-Ethylphenyl acetate, it highlights that roasting temperature and duration significantly influence the volatile profile of cocoa beans. [] Different temperatures and durations result in varying concentrations of volatile compounds, including esters like 4-Ethylphenyl acetate. Further research is needed to understand the specific pathways of its formation during roasting.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
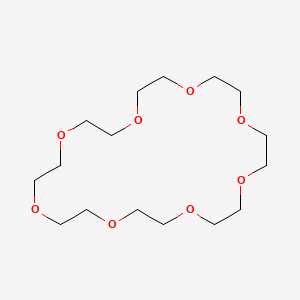
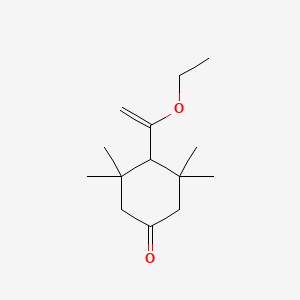
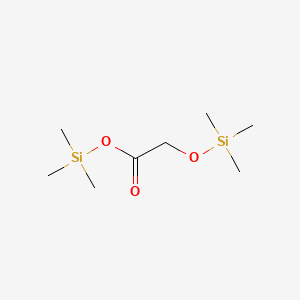
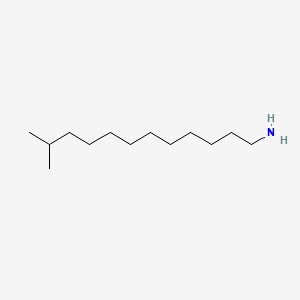

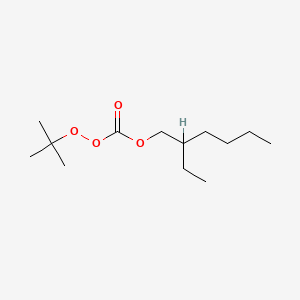
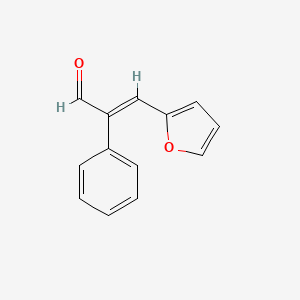
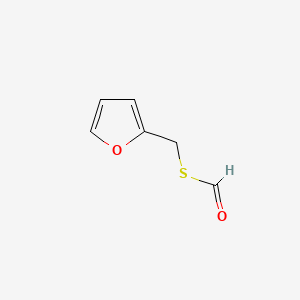

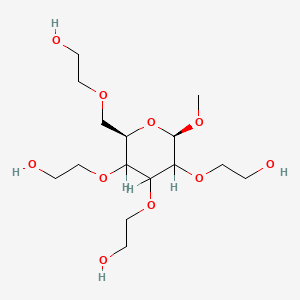

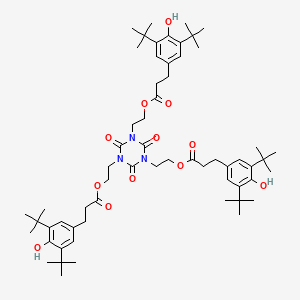
![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)